molecular formula C14H21NO3 B8381598 N-tert-butoxycarbonyl-4-ethoxy-2-methylaniline

N-tert-butoxycarbonyl-4-ethoxy-2-methylaniline

Cat. No. B8381598
M. Wt: 251.32 g/mol
InChI Key: CEKCIDIGSSYIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06252084B1

Procedure details

2,6-Dimethyl-1H-indole. A solution of 1.3M sec-butyl lithium/cyclohexane (81.0 ml, 0.105 mol) was added slowly to 11.05 g (0.05 mol) of N-tert-butoxycarbonyl-4-ethoxy-2-methylaniline in 150 ml of THF while keeping the temperature below −40° C. with a dry ice-ethanol bath. After 0.25 hours, 7.21 g (0.07 mol) of N-methoxy-N-methylacetamide in an equal volume of THF was added dropwise. The reaction mixture was stirred for 1 hour, the cooling bath removed and stirred an additional one hour. It was then poured into a mixture of 500 ml of ether and 500 ml of 1N HCl. The organic layer was separated, washed with water and dried over Na2SO4. After removing the solvent there remained 12.5 g of crude 1-(2-tert-butoxycarbonylamino-4-methylphenyl)-2-propanone. This material and 15 g of trifluoroacetic acid in 250 ml of CH2Cl2 was stirred at room temperature for 16 hours. The mixture was washed twice with water, a saturated Na2CO3 solution and dried over Na2SO4. After removing the solvent, the product was chromatographed on silica eluting with toluene to give 3.2 g (44% yield) of 2,6-(dimethyl-1H-indole melting at 74-76° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sec-butyl lithium cyclohexane
Quantity
81 mL
Type
reactant
Reaction Step Two
Quantity
11.05 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
7.21 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[C:6](C)[CH:5]=2.[CH:12]([Li])(CC)C.C1CCCCC1.C(OC(NC1C=CC(OCC)=CC=1C)=O)(C)(C)C.CON(C)C(=O)C>C1COCC1>[CH3:1][C:2]1[N:3]([CH3:12])[C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC2=CC(=CC=C2C1)C
Step Two
Name
sec-butyl lithium cyclohexane
Quantity
81 mL
Type
reactant
Smiles
C(C)(CC)[Li].C1CCCCC1
Name
Quantity
11.05 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=C(C=C1)OCC)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7.21 g
Type
reactant
Smiles
CON(C(C)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −40° C.
CUSTOM
Type
CUSTOM
Details
the cooling bath removed
STIRRING
Type
STIRRING
Details
stirred an additional one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
It was then poured into a mixture of 500 ml of ether and 500 ml of 1N HCl
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the solvent there remained 12.5 g of crude 1-(2-tert-butoxycarbonylamino-4-methylphenyl)-2-propanone
STIRRING
Type
STIRRING
Details
This material and 15 g of trifluoroacetic acid in 250 ml of CH2Cl2 was stirred at room temperature for 16 hours
Duration
16 h
WASH
Type
WASH
Details
The mixture was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated Na2CO3 solution and dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
the product was chromatographed on silica eluting with toluene

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
CC=1N(C2=CC=CC=C2C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.